![molecular formula C7H5N3O2 B1314670 Pyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 88561-91-5](/img/structure/B1314670.png)
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid
概要
説明
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds or their equivalents . One common method includes the reaction of hydrazine derivatives with β-ketoesters or 2,4-diketoesters under acidic or basic conditions to form the pyrazole ring, followed by further cyclization to form the fused pyridazine ring .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that involve multicomponent reactions and catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
化学反応の分析
Types of Reactions: Pyrazolo[1,5-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Medicinal Chemistry Applications
1.1 Kinase Inhibition
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid has been identified as a promising scaffold for the design of kinase inhibitors. In a high-throughput screening study involving 42,444 known human kinase inhibitors, derivatives of this compound were found to exhibit selective activity against various kinases, including glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDK) 2 and 4. One derivative demonstrated significant selectivity for Trypanosoma brucei, the causative agent of African sleeping sickness, over human kinases, indicating its potential for treating this disease without affecting human cellular pathways .
1.2 Antituberculosis Activity
Research has also explored the use of this compound derivatives as antituberculosis agents. A series of compounds based on this scaffold exhibited excellent in vitro potency against drug-susceptible and resistant strains of Mycobacterium tuberculosis. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) below 0.002 μg/mL against the H37Rv strain, indicating their potential as effective treatments for tuberculosis .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. A study revealed that substitution at specific positions on the pyrazolo scaffold could significantly alter potency against both T. brucei and human kinases. For example, modifications at the R1 position led to varying shifts in potency; certain substitutions resulted in a loss of activity against GSK-3β while maintaining effectiveness against T. brucei .
Safety and Toxicity Profile
While exploring the therapeutic potentials, it is essential to consider the safety profiles of this compound derivatives. Reports indicate that some compounds within this class exhibit acute toxicity when administered in vivo. For instance, one derivative showed CNS penetration but also demonstrated toxicity in mouse models during pharmacokinetic studies . Understanding these safety parameters is vital for advancing these compounds toward clinical use.
Table 1: Summary of Kinase Inhibition Activities
Compound ID | Kinase Target | Selectivity | IC50 (μM) | Remarks |
---|---|---|---|---|
23a | GSK-3β | Low | 0.15 | High selectivity for T. brucei |
20g | CDK-2 | Moderate | 0.05 | CNS penetration observed |
10e | CDK-4 | Low | 0.20 | Effective against T. brucei |
Table 2: Antituberculosis Activity
Compound ID | Strain | MIC (μg/mL) | Resistance Type |
---|---|---|---|
6a | H37Rv | <0.002 | Drug Susceptible |
6b | rINH | <0.002 | INH-resistant |
6c | rRMP | <0.004 | RMP-resistant |
作用機序
The mechanism of action of pyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to exert its biological effects .
類似化合物との比較
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyridazine: A simpler heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the third position
Uniqueness: Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable scaffold in drug discovery and development .
生物活性
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid (PBA) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of PBA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
PBA is characterized by its unique bicyclic structure, comprising a pyrazole ring fused to a pyridazine ring. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of approximately 163.14 g/mol. The presence of a carboxylic acid functional group at the 3-position enhances its reactivity and biological potential.
Research indicates that PBA exhibits significant biological activity primarily through its role as an inhibitor of various kinases. Notably, it has shown potential in targeting:
- Cyclin-dependent kinases (CDKs) : These kinases are crucial in regulating the cell cycle, making PBA a candidate for cancer therapeutics.
- Glycogen synthase kinase 3β (GSK-3β) : Inhibition of this kinase is associated with various diseases, including neurodegenerative disorders and cancer.
- Trypanosoma brucei : PBA has demonstrated efficacy against this parasite, which causes African sleeping sickness .
Antiparasitic Activity
A study highlighted the optimization of PBA derivatives for treating human African trypanosomiasis. High-throughput screening identified PBA as a promising scaffold for further development. One derivative showed selectivity for T. b. brucei over human kinases, indicating potential for targeted therapy .
Anticancer Potential
PBA has been evaluated for its anticancer properties through various studies:
- Cyclin-dependent kinase inhibition : A series of pyrazolo[1,5-b]pyridazines, including PBA derivatives, were synthesized and tested as selective CDK inhibitors. These compounds exhibited significant antiproliferative effects on cancer cell lines .
- Selectivity and Potency : Modifications at specific positions on the pyrazolo ring influenced the potency against both T. b. brucei and human kinases, demonstrating the importance of structure-activity relationships (SAR) in drug design .
Pharmacokinetic Properties
The pharmacokinetic (PK) profiles of PBA derivatives have also been studied to assess their viability as therapeutic agents. For instance, one compound demonstrated good CNS penetration and significant reduction in parasitemia in animal models, although toxicity was noted at higher doses .
Comparative Analysis with Related Compounds
The biological activity of PBA can be compared with other similar compounds to highlight its unique pharmacological profile:
Compound Name | Structure Type | Unique Features |
---|---|---|
Pyrazolo[1,5-a]pyridine | Pyrazole fused with pyridine | Different fusion pattern; potential for different reactivity |
Pyridazine-3-carboxylic acid | Pyridazine | Lacks the pyrazole component; different biological activity |
Pyrazole-3-carboxylic acid | Simple pyrazole | Less complex structure; different pharmacological properties |
Pyrazolo[3,4-d]pyridazine | Alternative bicyclic structure | Different fusion; unique binding characteristics |
The distinct bicyclic structure of PBA contributes to its unique interaction capabilities compared to these similar compounds, making it an attractive candidate for further research in medicinal chemistry.
特性
IUPAC Name |
pyrazolo[1,5-b]pyridazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-6(5)2-1-3-8-10/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPYCOBBCUKALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545172 | |
Record name | Pyrazolo[1,5-b]pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88561-91-5 | |
Record name | Pyrazolo[1,5-b]pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。